![molecular formula C18H18F3N3O3S B2666893 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309733-35-3](/img/structure/B2666893.png)

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .

Molecular Structure Analysis

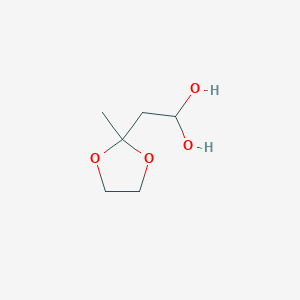

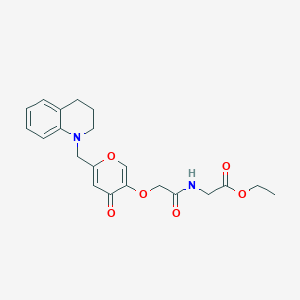

The molecular structure of this compound is complex, with a molecular formula of C18H18F3N3O3S . It includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-(trifluoromethyl)phenyl group, and a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole derivatives are synthesized and characterized through a variety of methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, with structures often confirmed by single crystal X-ray diffraction studies. These compounds demonstrate a range of conformational features, such as dihedral angles between pyrazole and thiophene rings indicating twisted conformations, and are stabilized by intermolecular hydrogen bonds forming three-dimensional supramolecular assemblies. Such detailed structural analyses are crucial for understanding the chemical behavior and potential reactivity of these compounds in various applications (Kumara et al., 2018).

Molecular Docking and QSAR Studies

The biological activities of pyrazole derivatives are often explored through molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches help identify potential interactions with biological targets, such as receptors or enzymes, predicting the compounds' efficacy in therapeutic applications. For example, certain pyrazole derivatives have been evaluated for their cannabinoid receptor affinity, providing insights into their potential use in pharmacological research (Silvestri et al., 2008).

Antimicrobial and Antifungal Activities

Many pyrazole derivatives exhibit antimicrobial and antifungal activities, making them candidates for the development of new therapeutic agents. Studies often involve in vitro assays against a range of pathogens to determine the compounds' efficacy and potential as antimicrobial or antifungal agents. For instance, certain compounds have shown higher activity against phytopathogenic fungi than standard treatments, indicating their potential in agricultural applications as well (Du et al., 2015).

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of interest, with some compounds evaluated for their cytotoxic activities against various cancer cell lines. These studies help in understanding the structure-activity relationships and in designing more effective anticancer agents. Novel pyrazole derivatives have been synthesized and tested for their in vitro antimicrobial potential, demonstrating significant activity against both bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Sharshira & Hamada, 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-4-6-12(7-5-11)22-17(25)16-14-2-1-3-15(14)23-24(16)13-8-9-28(26,27)10-13/h4-7,13H,1-3,8-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIDEHYHEIMJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)

![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)

![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)